molecular formula C26H21F2N3O B6213764 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline CAS No. 2728516-49-0

4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline

Cat. No. B6213764
CAS RN: 2728516-49-0
M. Wt: 429.5
InChI Key:
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Description

4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline (DFBPQ) is a synthetic compound with a wide range of applications in scientific research. It has been studied extensively due to its unique structure and properties, which make it a useful tool for a variety of laboratory experiments.

Scientific Research Applications

4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline has been used in a variety of scientific research applications. It has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been used as a tool to study the effects of drugs on the central nervous system. In addition, 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline has been used as a tool to study the effects of environmental toxins on the body, as well as to investigate the effects of certain diseases.

Mechanism of Action

The mechanism of action of 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is not completely understood, but it is believed to act by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of nerve impulses. By inhibiting the enzyme, 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline can alter the levels of acetylcholine in the body, which can lead to changes in behavior and other physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline are not fully understood, but it is believed to have a number of effects on the body. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can result in changes in behavior, as well as changes in the way the body processes drugs and environmental toxins. In addition, 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline has a number of advantages and limitations for laboratory experiments. One of the main advantages of 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is its ability to inhibit the enzyme acetylcholinesterase, which can lead to changes in behavior and other physiological effects. In addition, 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is relatively easy to synthesize and is available in a variety of forms, making it a useful tool for a variety of laboratory experiments. However, 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline also has some limitations. It is not as widely studied as some other compounds, and its effects on the body are not fully understood. In addition, 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline can be toxic in high doses, and it can interfere with other medications.

Future Directions

There are a number of potential future directions for 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline research. One potential direction is to further study the biochemical and physiological effects of 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline on the body. This could include further investigation of the effects of 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline on the enzyme acetylcholinesterase, as well as its potential anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, further research could be done on the potential applications of 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline in the treatment of certain diseases, such as Alzheimer’s disease. Finally, further research could be done on the potential toxicity of 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline and its interactions with other medications.

Synthesis Methods

4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline can be synthesized using a variety of methods, but the most common is a reaction between 4-bromo-3-fluoro-2-hydroxybenzaldehyde and 4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazine. This reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is then heated to a specific temperature and pressure, and the resulting product is then purified and isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline' involves the reaction of 2-bromoisoquinoline with 4-(2,6-difluorobenzoyl)piperazine in the presence of a palladium catalyst to form the intermediate compound, which is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": [ "2-bromoisoquinoline", "4-(2,6-difluorobenzoyl)piperazine", "Palladium catalyst", "Sodium hydroxide" ], "Reaction": [ "Step 1: 2-bromoisoquinoline is reacted with 4-(2,6-difluorobenzoyl)piperazine in the presence of a palladium catalyst to form the intermediate compound.", "Step 2: The intermediate compound is treated with sodium hydroxide to obtain the final product, 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline." ] }

CAS RN

2728516-49-0

Molecular Formula

C26H21F2N3O

Molecular Weight

429.5

Purity

95

Origin of Product

United States

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